molecular formula C11H19NO4 B3059209 Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate CAS No. 95566-71-5

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate

Cat. No. B3059209
CAS RN: 95566-71-5
M. Wt: 229.27 g/mol
InChI Key: OTXJQTPUYGQXPF-UHFFFAOYSA-N
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Description

“Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C11H19NO4 . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of “Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate” is represented by the SMILES notation: CCOC(=O)CN1CCC(CC1)C(=O)OC . The molecular weight of the compound is 229.27300 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate” are not fully detailed in the search results. The molecular weight is 229.27300 g/mol . Other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis of Novel Organic Compounds

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Evaluation

This compound has been used in biological evaluation studies. For instance, two derivatives of N-Boc piperazine, including an ester derivative similar to Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate, were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

X-ray Diffraction Studies

The compound has been used in X-ray diffraction studies. The structures of the synthesized derivatives were further confirmed by single crystal X-ray diffraction analysis .

Antibacterial and Antifungal Activities

Derivatives of this compound have shown a wide spectrum of biological activities such as antibacterial and antifungal activities .

Anticancer Activities

Some derived compounds containing piperazine rings, like the one in Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate, have shown anticancer activities .

Antiparasitic Activities

Piperazine ring-containing compounds have also demonstrated antiparasitic activities .

Antihistamine and Antidepressive Activities

These compounds have been found to have antihistamine and antidepressive activities .

Pharmaceutical Testing

Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate is used for pharmaceutical testing as a high-quality reference standard .

Mechanism of Action

Target of Action

Related compounds have been shown to exhibit strong alkylation activity towards alkanes and alkenes, acting as efficient nucleophiles .

Mode of Action

It’s suggested that the compound might interact with its targets through alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another, often resulting in significant changes in the target molecule’s structure and function.

Result of Action

Related compounds have been shown to exhibit antibacterial activities against certain strains , suggesting that Methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate might have similar effects.

properties

IUPAC Name

methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-3-16-10(13)8-12-6-4-9(5-7-12)11(14)15-2/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTXJQTPUYGQXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304444
Record name methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95566-71-5
Record name methyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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